molecular formula C10H7F3O3 B14280678 Benzoic acid, 4-[(trifluoroethenyl)oxy]-, methyl ester CAS No. 134151-59-0

Benzoic acid, 4-[(trifluoroethenyl)oxy]-, methyl ester

Cat. No.: B14280678
CAS No.: 134151-59-0
M. Wt: 232.16 g/mol
InChI Key: VCPUBLWGDDRNBJ-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(trifluoroethenyl)oxy]-, methyl ester is an organic compound with a complex structure that includes a benzoic acid core, a trifluoroethenyl group, and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-[(trifluoroethenyl)oxy]-, methyl ester typically involves the esterification of benzoic acid derivatives with trifluoroethenyl alcohols. One common method is the Fischer esterification, where benzoic acid reacts with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester . The trifluoroethenyl group can be introduced through a subsequent reaction involving trifluoroethenyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[(trifluoroethenyl)oxy]-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Benzoic acid, 4-[(trifluoroethenyl)oxy]-, methyl ester involves its interaction with molecular targets through its functional groups. The trifluoroethenyl group can participate in electrophilic and nucleophilic reactions, while the ester group can undergo hydrolysis to release benzoic acid derivatives. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-[(trifluoroethenyl)oxy]-, methyl ester is unique due to the presence of the trifluoroethenyl group, which imparts distinct chemical properties such as increased reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl 4-(1,2,2-trifluoroethenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O3/c1-15-10(14)6-2-4-7(5-3-6)16-9(13)8(11)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPUBLWGDDRNBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC(=C(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566787
Record name Methyl 4-[(trifluoroethenyl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134151-59-0
Record name Methyl 4-[(trifluoroethenyl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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